[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid

Kinase Inhibition Selectivity Drug Discovery

[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid (CAS 1159831-91-0, MF C10H6N4O2, MW 214.18) is a nitrogen-rich heterocyclic compound that uniquely combines a 1,2,4-triazole ring fused to a 2,6-naphthyridine core with a carboxylic acid group at the 3-position. This scaffold is a foundational building block for developing new chemical entities, most notably investigated for creating selective kinase inhibitors and novel antimicrobial agents.

Molecular Formula C10H6N4O2
Molecular Weight 214.18 g/mol
Cat. No. B12852242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid
Molecular FormulaC10H6N4O2
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C3=NN=C(N3C=C2)C(=O)O
InChIInChI=1S/C10H6N4O2/c15-10(16)9-13-12-8-7-1-3-11-5-6(7)2-4-14(8)9/h1-5H,(H,15,16)
InChIKeyVJEBJXBOUOJZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid (CAS 1159831-91-0): Core Scaffold and Procurement Profile


[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid (CAS 1159831-91-0, MF C10H6N4O2, MW 214.18) is a nitrogen-rich heterocyclic compound that uniquely combines a 1,2,4-triazole ring fused to a 2,6-naphthyridine core with a carboxylic acid group at the 3-position . This scaffold is a foundational building block for developing new chemical entities, most notably investigated for creating selective kinase inhibitors [1] and novel antimicrobial agents [2]. Its complex, rigid structure makes it a high-value intermediate for medicinal chemistry and chemical biology programs seeking differentiated IP space.

Why Generic [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid Substitution Fails in Lead Optimization


Generic substitution within the triazolo-naphthyridine class is unfeasible because small changes in the naphthyridine isomer's nitrogen position or the triazole's fusion point drastically alter key pharmacological properties. For instance, the widespread [1,8]naphthyridine core is synonymous with fluoroquinolone antibiotics [1], whereas the less common [2,6]naphthyridine isomer is a privileged scaffold for achieving selective kinase inhibition [2]. The [3,4-a] fusion pattern on a [2,6]naphthyridine creates a unique electrostatic surface and hydrogen-bonding network, fundamentally different from the antibacterial [3,4-h] fusion on a [1,8]naphthyridine core, which provides activity against drug-resistant bacteria [3]. Simply replacing one scaffold with another without these precise structural features risks a total loss of the desired selectivity or potency profile.

Quantitative Differentiation Evidence for [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid


Scaffold Differentiation: [2,6]Naphthyridine Core vs. Common [1,8]Naphthyridine Isomer

The target compound's core, 2,6-naphthyridine, directs biological activity towards selective kinase inhibition, a pharmacological space distinct from the antibacterial activity dominated by 1,8-naphthyridine derivatives. ATP-competitive inhibitors based on the 2,6-naphthyridine template have demonstrated a 10- to 100-fold selectivity for novel Protein Kinase C (PKC) isozymes (δ, ε, η, θ) over classical PKC isotypes [1]. In contrast, the 1,8-naphthyridine core is the structural backbone of fluoroquinolone antibiotics like enoxacin, which target bacterial DNA gyrase and topoisomerase IV [2]. This divergence in core-target association underscores that the [2,6]naphthyridine scaffold is a preferred starting point for projects requiring selective kinase modulation rather than broad-spectrum antibacterial activity.

Kinase Inhibition Selectivity Drug Discovery

Fusion Pattern Impact: [3,4-a] vs. [3,4-h] Triazolo-Naphthyridine Antibacterial Activity

The position of the triazole fusion on the naphthyridine ring is critical for antibacterial efficacy. The [1,2,4]triazolo[3,4-h][1,8]naphthyridine-7-carboxylic acid series (a close structural analog with a [3,4-h] fusion) yielded compound 4h with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against multidrug-resistant E. coli, representing an approximately 30-fold increase in potency compared to the clinical antibiotic ciprofloxacin [1]. The target compound possesses a [3,4-a] fusion on a different naphthyridine isomer ([2,6]), which fundamentally alters its geometry, electronic distribution, and, consequently, its interaction with bacterial targets. It is highly likely to exhibit a distinct and potentially non-overlapping antibacterial or anti-infective profile, though direct MIC data for the target compound is currently not publicly available.

Antibacterial Activity SAR Structure-Activity Relationship

Physicochemical Differentiation: Basicities of Core Naphthyridine Isomers

The electronic properties of the naphthyridine core directly influence a compound's ionization state, solubility, and target engagement. This difference is substantial even at the parent isomer level: the core of the target compound, 2,6-naphthyridine, has a predicted pKa of 4.00 ± 0.10 , whereas its common isomer, 1,8-naphthyridine (the core of many antibiotics), has a lower experimental pKa of 3.39 . A difference of ~0.6 log units in basicity means the target compound's core will be significantly less protonated at physiological pH, which can dramatically alter its cell permeability, protein binding, and binding-site interactions. The addition of the triazole and carboxylic acid groups will further modulate these properties in a way that is unique to this specific scaffold.

Physicochemical Properties pKa Solubility Bioavailability

Synthetic Versatility: Carboxylic Acid at the 3-Position as a Derivatization Handle

The carboxylic acid group located at the 3-position of the [2,6]naphthyridine core in the target compound offers a strategic point for diversification . In related systems, such as 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids used in antibacterial research, this position is critical for activity and is frequently derivatized to amides and esters [1]. The target compound's lack of a 4-oxo group, combined with the triazole fusion, presents a chemically distinct and more stable handle for library synthesis compared to the enoxacin-like scaffolds, where the 4-oxo group participates in tautomerism. This allows for cleaner derivatization and the generation of novel compound libraries with unique vectorial properties for probing biological targets.

Medicinal Chemistry Chemical Biology Amide Coupling Library Synthesis

Best-Fit Application Scenarios for Sourcing [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid


Discovery of Next-Generation Selective Kinase Inhibitors

This scaffold is ideally suited for hit-to-lead campaigns targeting novel PKC isozymes (δ, ε, η, θ) for oncology or immunology. The 2,6-naphthyridine core provides inherent selectivity over classical PKC isotypes, as demonstrated by a 10-100 fold selectivity window in prototype compounds [1]. Using this compound as a starting point can accelerate the discovery of new chemical equity in a validated but challenging target space.

Novel Anti-Infective Lead Generation Against Drug-Resistant Bacteria

Its unique [3,4-a] fusion pattern on a [2,6]naphthyridine core distinguishes it from the more explored [3,4-h] fluoroquinolone-fused series, which showed a 30-fold potency increase over ciprofloxacin [2]. This compound can be used to synthesize and screen novel tricyclic derivatives that evade existing resistance mechanisms, opening a new front in antibacterial drug discovery.

Development of Stable, Diversifiable Chemical Biology Probes

The 3-position carboxylic acid provides a robust, non-tautomerizable attachment point for creating amide or ester-linked probes, fluorescent ligands, or PROTACs . The fully aromatic system ensures chemical stability during conjugation, making it a superior choice over 1,8-naphthyridone-based probes that can undergo keto-enol tautomerism, which often complicates synthesis and biophysical characterization.

Exploration of Physicochemically Differentiated Lead Series

Leveraging the higher pKa of the 2,6-naphthyridine core (pKa 4.0) versus the common 1,8-isomer (pKa 3.39) , this scaffold can be used to address ADME liabilities common in earlier series. The altered ionization state at physiological pH can improve membrane permeability and reduce off-target binding, directly translating to better in vivo performance for oral drug candidates.

Quote Request

Request a Quote for [1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.